

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trichodimerol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodimerol, a fungal metabolite first isolated from Trichoderma longibrachiatum, is a structurally complex dimeric sorbicillinoid with intriguing biological activities. Its unique caged pentacyclic architecture and defined stereochemistry have made it a subject of interest for natural product chemists, synthetic chemists, and drug discovery scientists. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to **Trichodimerol**. It includes a detailed summary of its spectroscopic properties, protocols for its isolation from fungal cultures and its total synthesis, and an illustration of its proposed biosynthetic origin.

Chemical Structure and Stereochemistry

Trichodimerol is a pale yellow, optically active crystalline compound.[1] Its molecular formula has been established as C₂₈H₃₂O₈ by high-resolution electron impact mass spectrometry (HREIMS).[1] The structure possesses a C₂ axis of symmetry, a feature confirmed by the presence of only 14 signals in its ¹³C NMR spectrum for a 28-carbon molecule.[1]

The systematic IUPAC name for **Trichodimerol** is (1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.0³, ⁸.0⁴, ¹⁴.0⁷, ¹¹]tetradecane-5,12-



dione. Its chemical structure and stereochemistry have been unequivocally determined through a combination of spectroscopic techniques and confirmed by X-ray crystallography.

Key Structural Features:

- Dimeric Nature: Trichodimerol is a dimer of a sorbicillin-derived monomer.
- Pentacyclic Core: It features a complex and rigid caged pentacyclic core.
- Sorbyl Side Chains: Two sorbyl (hexa-2,4-dienyl) side chains are attached to the core.
- Stereochemistry: The molecule has multiple stereocenters, the absolute configuration of
 which has been determined. The stereochemistry is crucial for its biological activity. The
 absolute stereochemistry was determined using the exciton chirality method, with the circular
 dichroism (CD) spectrum showing a split Cotton effect with a negative first Cotton effect,
 corresponding to a negative chirality.[1]

The isomeric SMILES representation of **Trichodimerol** is: C/C=C/C=C/C(=C)/C(=O) [C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C)/C(=O) [C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)O)C)O)C)O.

Data Presentation: Spectroscopic Data

The structure of **Trichodimerol** was elucidated using a variety of spectroscopic methods. The key quantitative data are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Trichodimerol



Position	¹³ C (ppm)	¹ H (ppm, multiplicity, J in Hz)
1	58.7	3.00 (s)
2	79.5	-
3	105.0	-
4	58.7	-
5	192.3	-
6	104.8	-
2-CH₃	21.9	1.46 (s)
4-CH₃	19.9	1.43 (s)
1'	193.8	-
2'	120.3	6.45 (d, 14.7)
3'	143.3	7.26 (dd, 14.7, 11.4)
4'	131.9	6.40 (m)
5'	140.2	6.24 (dq, 15.0, 6.6)
6'	18.8	1.86 (d, 6.6)
ОН	-	16.33 (s)
ОН	-	3.20 (s)

NMR data were recorded in CDCl₃. Data extracted from Andrade et al., 1992.

Table 2: Other Spectroscopic Data for Trichodimerol



Spectroscopic Method	Data
UV-Vis	λmax (MeOH): 362 nm; with added base: 378 nm
IR (KBr)	3420 cm ⁻¹ (hydroxyl), 1613 cm ⁻¹ (strongly chelated carbonyl)
Circular Dichroism (CD)	Split Cotton effect (A = -25) with a negative first Cotton effect
Mass Spectrometry (HREIMS)	Molecular Formula: C28H32O8
Optical Rotation	[α] ²³ D -351 (c = 0.08 in CH ₃ OH) (for synthetic sample)

Data extracted from Andrade et al., 1992 and Barnes-Seeman & Corey, 1999.[1][2]

Experimental Protocols Isolation of Trichodimerol from Trichoderma Iongibrachiatum

The following protocol is a synthesized procedure based on the method described by Andrade et al. (1992).

- 1. Fungal Culture and Extraction:
- Trichoderma longibrachiatum is cultured on a suitable medium (e.g., malt extract, glucose, peptone broth).
- The mycelium is separated from the broth by filtration.
- The mycelium is extracted with a mixture of CHCl₃:CH₂Cl₂.
- The broth is separately extracted with CHCl3.
- The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.



2. Chromatographic Separation:

- The crude extract is subjected to chromatography on a Sephadex LH-20 column. This step is crucial for separating the silica-sensitive compounds.
- Fractions are collected and monitored by thin-layer chromatography (TLC) and ¹H NMR spectroscopy.
- Fractions containing Trichodimerol are pooled and further purified by silica gel chromatography when possible, to yield pure Trichodimerol.

Total Synthesis of Trichodimerol

The following is a protocol for the two-step total synthesis of **Trichodimerol** as reported by Barnes-Seeman and Corey (1999).[2]

Step 1: Synthesis of the Chiral Hydroxy Dienone Monomer

- Sorbicillin is treated with 1.2 equivalents of lead tetraacetate in a 5:1 mixture of acetic acid and CH₂Cl₂ at 23 °C for 30 minutes. This reaction yields a mixture of positional isomeric acetoxy dienones, which are separated by silica gel chromatography.
- The desired acetoxy dienone isomer is resolved into its enantiomers by chiral HPLC.
- The desired (S)-enantiomer of the acetoxy dienone is treated with 10 equivalents of sodium methoxide in methanol at 23 °C for 6 hours to yield the corresponding chiral hydroxy dienone.

Step 2: Dimerization to Trichodimerol

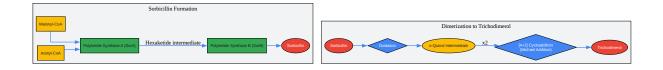
- The chiral hydroxy dienone is carefully neutralized with NaH₂PO₄·H₂O and then methanolic HCl.
- The reaction mixture is filtered, and the methanol is removed in vacuo.
- The resulting mixture of products is purified by silica gel chromatography using a 3:1 hexanes-EtOAc eluent to afford pure **Trichodimerol** in 10% yield.[2]



The identity of the synthetic Trichodimerol is confirmed by comparison of its ¹H and ¹³C
 NMR, UV, IR, and mass spectra, as well as TLC mobility, with those of the natural product.[2]

Mandatory Visualizations Proposed Biosynthetic Pathway of Trichodimerol

The biosynthesis of **Trichodimerol** is believed to proceed from the polyketide sorbicillin. The proposed pathway involves the oxidative dimerization of sorbicillin monomers.



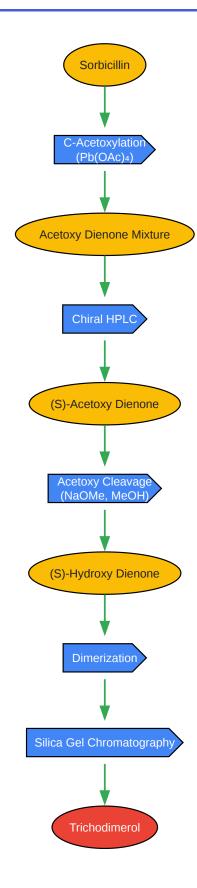
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Caption: Proposed biosynthetic pathway of **Trichodimerol** from sorbicillin.

Experimental Workflow for Total Synthesis

The two-step total synthesis of **Trichodimerol** involves the preparation of a chiral monomer followed by its dimerization.





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Caption: Workflow for the total synthesis of **Trichodimerol**.



Conclusion

Trichodimerol stands out as a fascinating natural product due to its intricate, symmetrical structure and its potent biological activities. The determination of its chemical structure and absolute stereochemistry has been a significant achievement, relying on a combination of advanced spectroscopic methods and X-ray crystallography. The development of a concise total synthesis has not only confirmed the structure but also opened avenues for the preparation of analogues for further biological evaluation. The elucidation of its biosynthetic pathway from sorbicillin provides insights into the elegant strategies employed by nature to construct molecular complexity. This guide serves as a comprehensive resource for researchers interested in the chemistry and biology of **Trichodimerol** and related sorbicillinoid natural products.

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References

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